Ethyl 6-bromo-4'-methyl-2,2'-bipyridine-4-carboxylate
CAS No.: 913719-99-0
Cat. No.: VC16930665
Molecular Formula: C14H13BrN2O2
Molecular Weight: 321.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 913719-99-0 |
|---|---|
| Molecular Formula | C14H13BrN2O2 |
| Molecular Weight | 321.17 g/mol |
| IUPAC Name | ethyl 2-bromo-6-(4-methylpyridin-2-yl)pyridine-4-carboxylate |
| Standard InChI | InChI=1S/C14H13BrN2O2/c1-3-19-14(18)10-7-12(17-13(15)8-10)11-6-9(2)4-5-16-11/h4-8H,3H2,1-2H3 |
| Standard InChI Key | JKDORRSMDCNKOE-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=CC(=NC(=C1)Br)C2=NC=CC(=C2)C |
Introduction
Chemical Identity and Structural Features
Systematic Nomenclature and Identifiers
The compound is formally designated as ethyl 2-bromo-6-(4-methylpyridin-2-yl)pyridine-4-carboxylate under IUPAC nomenclature . Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 913719-99-0 | |
| PubChem CID | 57355759 | |
| DSSTox Substance ID | DTXSID50723297 | |
| SMILES Notation | CCOC(=O)C1=CC(=NC(=C1)Br)C2=NC=CC(=C2)C | |
| InChIKey | JKDORRSMDCNKOE-UHFFFAOYSA-N |
The molecular formula C₁₄H₁₃BrN₂O₂ confirms the presence of 14 carbon atoms, 13 hydrogens, one bromine, two nitrogens, and two oxygen atoms .
Structural Characteristics
X-ray crystallographic data remain unavailable, but computational models reveal a planar bipyridine core with dihedral angles between the pyridine rings influencing conjugation patterns. The ethyl ester group at position 4 introduces steric bulk, while the 4'-methyl substituent enhances electron density on the adjacent pyridine ring . Bromine at position 6 creates a reactive site for nucleophilic substitution or metal-catalyzed coupling reactions.
Physical and Chemical Properties
Thermodynamic Parameters
Experimental and computed physical properties are summarized below:
The compound's elevated boiling point correlates with its molecular mass and polar functional groups, while the calculated partition coefficient (XLogP3-AA = 3.1) indicates moderate lipid solubility .
Spectroscopic Profiles
Though experimental spectral data are lacking, predictive analyses suggest:
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IR Spectroscopy: Strong absorption bands at ~1720 cm⁻¹ (ester C=O stretch) and 670 cm⁻¹ (C-Br vibration)
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NMR Spectroscopy: Downfield-shifted protons adjacent to the electron-withdrawing bromine and ester groups
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Mass Spectrometry: Characteristic isotopic pattern for bromine (1:1 ratio for m/z 320/322)
Synthesis and Reactivity
Synthetic Pathways
While no explicit synthesis protocols are documented for this compound, analogous bipyridine esters are typically prepared through:
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Suzuki-Miyaura coupling of bromopyridine derivatives with boronic esters
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Nucleophilic aromatic substitution reactions exploiting the bromine's leaving group capability
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Esterification of carboxylic acid precursors using ethanol under acidic conditions
The methyl group at the 4'-position likely originates from a pre-functionalized pyridine building block introduced during coupling steps .
Reaction Chemistry
The bromine atom at position 6 undergoes predictable transformations:
The ester group may participate in hydrolysis to carboxylic acids or transesterification reactions under basic conditions .
Regulatory and Compliance Information
| Regulatory Body | Identifier | Classification |
|---|---|---|
| EPA DSSTox | DTXSID50723297 | Screening chemical |
| Wikidata | Q82663030 | Chemical compound |
| WIPO PATENTSCOPE | SID 387944134 | Patent-associated |
European REACH registration status remains undetermined, necessitating further compliance evaluation for industrial-scale applications .
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